molecular formula C8H15BrO B15352811 4-Bromo-2-propyloxane

4-Bromo-2-propyloxane

Cat. No.: B15352811
M. Wt: 207.11 g/mol
InChI Key: JCPUHWCKDBDUSU-UHFFFAOYSA-N
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Description

4-Bromo-2-propyloxane is a brominated cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring with a propyl substituent at position 2 and a bromine atom at position 3. Brominated cyclic ethers are typically utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to their reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

4-bromo-2-propyloxane

InChI

InChI=1S/C8H15BrO/c1-2-3-8-6-7(9)4-5-10-8/h7-8H,2-6H2,1H3

InChI Key

JCPUHWCKDBDUSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(CCO1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Structure: Aromatic benzene ring with bromine at position 4 and amino groups at positions 1 and 2.
  • Reactivity: The presence of amino groups enhances nucleophilic reactivity, making it suitable for polymerization or coordination chemistry. Unlike 4-Bromo-2-propyloxane, this compound’s aromaticity and amine functionality favor electrophilic substitution reactions.
  • Applications: Primarily used in dye synthesis and as a ligand in metal-organic frameworks (MOFs) .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

  • Structure: Aromatic acetophenone derivative with bromine at position 2 and a methoxy group at position 4'.
  • Reactivity: The ketone group enables carbonyl-based reactions (e.g., Grignard additions), while the bromine facilitates cross-coupling (e.g., Suzuki-Miyaura). In contrast, this compound’s ether ring offers steric protection and regioselective bromine substitution.
  • Applications: Key intermediate in synthesizing bioactive molecules, including antiviral agents .

4-Bromoaniline (p-Bromoaniline)

  • Structure: Aromatic aniline derivative with bromine at position 4.
  • Reactivity: The amino group directs electrophilic substitution to the para position, while bromine acts as a moderate leaving group. Compared to this compound, 4-bromoaniline’s planar aromatic structure allows for π-π stacking in materials science.
  • Applications: Used in the production of azo dyes and corrosion inhibitors .

Comparative Data Table

Property This compound 4-Bromo-1,2-diaminobenzene 2-Bromo-4'-methoxyacetophenone 4-Bromoaniline
Molecular Formula C₈H₁₅BrO (inferred) C₆H₆BrN₂ C₉H₉BrO₂ C₆H₆BrN
Functional Groups Ether, alkyl bromide Aromatic bromide, diamine Aromatic bromide, ketone, methoxy Aromatic bromide, amine
CAS No. Not explicitly listed 1575-37-7 2632-13-5 106-40-1 (common)
Primary Uses Organic synthesis intermediate Dyes, MOFs Pharmaceuticals Dyes, corrosion inhibitors
Reactivity Profile SN2 substitutions, ether cleavage Electrophilic substitution, coordination chemistry Cross-coupling, carbonyl reactions Electrophilic substitution

Key Research Findings

  • Thermal Stability: Cyclic ethers like this compound generally exhibit higher thermal stability than aromatic bromides, which may decompose under harsh conditions .
  • Safety Considerations: Brominated compounds in the evidence are classified as hazardous intermediates, requiring controlled handling. For example, 4-Bromo-1,2-diaminobenzene and 2-Bromo-4'-methoxyacetophenone are restricted to laboratory or industrial use under strict protocols .

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